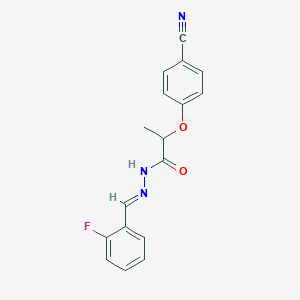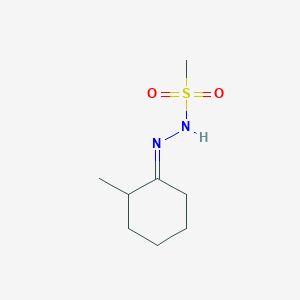
2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been widely studied in scientific research due to its potential therapeutic properties. It is a tetrahydroisoquinoline derivative that has shown promise in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and depression.
Wirkmechanismus
The exact mechanism of action of 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant properties and to inhibit the activity of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant effects. It has also been shown to reduce the levels of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for lab experiments is its potential therapeutic properties. It has been shown to have neuroprotective effects, anti-inflammatory properties, and antidepressant effects, which make it a promising candidate for further research. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One direction is to further investigate its potential therapeutic properties for the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential use as an antidepressant. Additionally, further research is needed to understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the condensation of 4-tert-butylcyclohexanone with 2,3-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reduced with sodium borohydride to yield 2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to have neuroprotective effects, anti-inflammatory properties, and antidepressant effects. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-tert-butylcyclohexyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2/c1-21(2,3)17-6-8-18(9-7-17)22-11-10-15-12-19(23-4)20(24-5)13-16(15)14-22/h12-13,17-18H,6-11,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCLLSOCIVWIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5711475.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711483.png)
![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)

![ethyl 4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5711504.png)

![2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5711527.png)


![N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5711538.png)
![2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5711540.png)
